(S)-1-Benzyl-3-methylpiperazine
Overview
Description
(S)-1-Benzyl-3-methylpiperazine is a chiral piperazine derivative characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-methylpiperazine typically involves the reaction of (S)-3-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the benzyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: (S)-1-Methyl-3-methylpiperazine.
Substitution: Various alkyl or aryl-substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a potential tool in biochemical assays.
Medicine: Studied for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the methyl group on the piperazine ring, which may result in different pharmacological properties.
3-Methylpiperazine: Lacks the benzyl group, leading to variations in its chemical reactivity and biological activity.
N-Benzyl-2-methylpiperazine: Similar structure but with the methyl group on a different position, affecting its overall properties.
Uniqueness: (S)-1-Benzyl-3-methylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-1-benzyl-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426105 | |
Record name | (S)-1-Benzyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132871-12-6 | |
Record name | (S)-1-Benzyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions several piperazine derivatives, including (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), showing antiproliferative activity. What structural features of these compounds might contribute to this activity?
A1: While the abstract doesn't provide a detailed mechanism, we can speculate based on similar compounds and their known interactions. Piperazine derivatives, particularly those with aromatic substituents like the benzyl group in (S)-1-benzyl-3 methylpiperazine-2,5-dione (C), often exhibit biological activity. [] These aromatic groups can participate in hydrophobic interactions and π-π stacking with biological targets, such as enzymes or DNA. Additionally, the piperazine ring's nitrogen atoms can engage in hydrogen bonding or act as Lewis bases, further influencing binding affinity and biological activity. Further research is needed to elucidate the precise mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and its analogs.
Q2: The study found synergistic effects when certain piperazine derivatives were combined with established anticancer drugs. What are the implications of these findings for potential therapeutic applications?
A2: The observed synergistic effects between compounds like (S)-1-benzyl-3 methylpiperazine-2,5-dione (C) and established anticancer drugs like cytosine arabinoside or mithramycin are promising. [] Synergy suggests that these combinations could enhance the efficacy of current treatment regimens. This could potentially lead to:
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